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Compound of Interest

Compound Name: WwycC-210

Cat. No.: B10824839

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of BNC210's Performance Against Placebo and Lorazepam.

This guide provides a comprehensive analysis of head-to-head clinical trial data involving
BNC210, an investigational anxiolytic agent. BNC210 is a negative allosteric modulator of the
a7 nicotinic acetylcholine receptor, a novel mechanism of action for the treatment of anxiety
disorders.[1][2][3] This document summarizes key efficacy and safety findings from Phase 2
clinical trials in Generalized Anxiety Disorder (GAD), Social Anxiety Disorder (SAD), and Post-
Traumatic Stress Disorder (PTSD), presenting quantitative data in structured tables, detailing
experimental protocols, and visualizing complex processes with Graphviz diagrams.

Mechanism of Action

BNC210 functions as a negative allosteric modulator of the a7 nicotinic acetylcholine receptor
(nAChR).[1] Unlike competitive antagonists, BNC210 binds to a site on the receptor distinct
from the acetylcholine binding site. This binding event modulates the receptor's activity,
reducing the flow of cations through the ion channel when acetylcholine binds.[1] This
modulation of cholinergic neurotransmission is believed to underlie its anxiolytic effects.[1][2]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10824839?utm_src=pdf-interest
https://www.tandfonline.com/doi/full/10.1080/13543784.2023.2192922
https://www.tandfonline.com/doi/pdf/10.1080/13543784.2023.2192922
https://pubmed.ncbi.nlm.nih.gov/41014090/
https://www.tandfonline.com/doi/full/10.1080/13543784.2023.2192922
https://www.tandfonline.com/doi/full/10.1080/13543784.2023.2192922
https://www.tandfonline.com/doi/full/10.1080/13543784.2023.2192922
https://www.tandfonline.com/doi/pdf/10.1080/13543784.2023.2192922
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

a7 Nicotinic Acetylcholine Receptor

D O

Binds to Orthosteric Site :Binds to Allosteric Site
(Agonist) : (Negative Modulator)

I

lon Channel |

I

I

Cation Flow :

l (Na+, Ca2+) }

Reduced Cation Influx

\/

Anxiolytic Effect

Click to download full resolution via product page
Figure 1: BNC210 Mechanism of Action.

Head-to-Head Clinical Trial in Generalized Anxiety
Disorder (GAD)

A Phase 2, single-center, double-blind, placebo- and lorazepam-controlled, 4-way crossover
study was conducted in 24 patients with untreated GAD.[4][5] This trial evaluated the effects of
BNC210 on brain activity and anxiety-related behaviors.

Quantitative Data Summary
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Endboint BNC210 (300mg) Lorazepam (1.5mg) BNC210 vs.
ndpoin
s vs. Placebo vs. Placebo Lorazepam
Co-Primary: Change
p < 0.05[4] Not Reported Not Reported

in Cerebral Perfusion

Co-Primary: Amygdala
Activation (Emotional p < 0.05[4] p = 0.069[4]

Faces Task)

BNC210 showed

greater suppression[4]

Secondary: Threat

Avoidance (Joystick BNC210 outperformed
p = 0.007[4] p = 0.165[4]

Operated Runway lorazepam[4]

Task)

Table 1: Efficacy Results of BNC210 in Generalized Anxiety Disorder.

Experimental Protocols

Study Design: A randomized, double-blind, 4-way crossover design was employed, where each
of the 24 participants with GAD received single doses of BNC210 (300mg and 2000mg),
lorazepam (1.5mg), and a placebo at different times.[4][5][6]

Key Assessments:

o Emotional Faces Task (EFT): This task was used to measure brain activity, specifically in the
amygdala, in response to fearful faces using functional magnetic resonance imaging (fMRI).
[4][5] The amygdala is a key brain region involved in processing fear and anxiety.[4]

 Arterial Spin Labeling (ASL): This fMRI technique was used to measure changes in cerebral
perfusion (blood flow) in the brain, providing an indicator of neural activity.[5]

o Joystick Operated Runway Task (JORT): This task provided an objective measure of
defensive behavior. Participants use a force-sensing joystick to control their movement in a
virtual environment where they encounter a threat, and the intensity of their avoidance
motivation is measured.[4][5]
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A key finding from this study was that BNC210 demonstrated anxiolytic effects without the
sedative side effects associated with lorazepam.[2][7]
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Figure 2: GAD Phase 2 Trial Workflow.

Placebo-Controlled Clinical Trial in Social Anxiety
Disorder (SAD) - The PREVAIL Study

The PREVAIL study was a Phase 2, randomized, double-blind, placebo-controlled, multi-center
trial designed to evaluate the acute efficacy of BNC210 in patients with SAD.[8][9]

Quantitative Data Summary

The PREVAIL study did not meet its primary endpoint.[10] However, the company reported a
consistent trend toward improvement across primary and secondary endpoints.[10]
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. BNC210 (225mg) vs. BNC210 (675mg) vs.
Endpoint
Placebo Placebo
Primary: Change in SUDS
Score (Public Speaking Not Statistically Significant[10] Not Statistically Significant[10]

Challenge)

Table 2: Efficacy Results of BNC210 in Social Anxiety Disorder (PREVAIL Study).

Experimental Protocols

Study Design: Approximately 151 adult patients with a diagnosis of SAD and a Liebowitz Social
Anxiety Scale (LSAS) score of =70 were randomized in a 1:1:1 ratio to receive a single oral
dose of BNC210 (225mg or 675mg) or a placebo.[8][11]

Key Assessments:

e Public Speaking Challenge: Approximately one hour after receiving the study drug,
participants were required to deliver a speech, a common anxiety-provoking task for
individuals with SAD.[8][12]

¢ Subjective Units of Distress Scale (SUDS): This is a self-reported scale used to measure the
intensity of distress or anxiety experienced by the participant. The primary endpoint was the
change from baseline in SUDS scores during the public speaking challenge.[12]
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Figure 3: PREVAIL (SAD) Phase 2 Trial Workflow.

Placebo-Controlled Clinical Trial in Post-Traumatic
Stress Disorder (PTSD) - The ATTUNE Study
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The ATTUNE study was a Phase 2b, randomized, double-blind, placebo-controlled, multi-
center trial evaluating the efficacy of BNC210 in adults with PTSD.[13][14]

Quantitative Data Summary

The ATTUNE study met its primary endpoint, demonstrating a statistically significant reduction
in PTSD symptom severity.[15][16]

BNC210 (900mg BID) vs. Placebo (at

Endpoint
Week 12)

LS Mean Difference: -4.03; Cohen's d: 0.40; p =

Primary: Change in CAPS-5 Total Score
0.048

Secondary: Change in Depressive Symptoms

Statistically Significant Improvement (p = 0.040
(MADRS) y Sig P (P )

Secondary: Change in Sleep (ISI) Statistically Significant Improvement (p = 0.041)

Table 3: Efficacy Results of BNC210 in Post-Traumatic Stress Disorder (ATTUNE Study).

Experimental Protocols

Study Design: Approximately 212 patients with a diagnosis of PTSD were randomized in a 1:1
ratio to receive BNC210 (900mg twice daily) or a placebo for 12 weeks.[16][17]

Key Assessments:

e Clinician-Administered PTSD Scale for DSM-5 (CAPS-5): This is a structured interview to
assess the severity of PTSD symptoms. The primary endpoint was the change in the total
CAPS-5 score from baseline to week 12.[13][17]

« Montgomery-Asberg Depression Rating Scale (MADRS): This scale was used to measure
changes in depressive symptoms.[15]

e Insomnia Severity Index (ISI): This index was used to assess changes in sleep quality.[15]

Treatment-emergent adverse events were more common in the BNC210 group (66.7%)
compared to the placebo group (53.8%), with the most common being headache, nausea,
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Figure 4: ATTUNE (PTSD) Phase 2b Trial Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. tandfonline.com [tandfonline.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39647171/
https://www.benchchem.com/product/b10824839?utm_src=pdf-body-img
https://www.benchchem.com/product/b10824839?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/13543784.2023.2192922
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2. tandfonline.com [tandfonline.com]

3. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the
Alpha-7 Nicotinic Acetylcholine Receptor (NnAChR), for Treatment of Psychiatric Disease -
PubMed [pubmed.nchbi.nlm.nih.gov]

4. neurofit.com [neurofit.com]
5. | BioWorld [bioworld.com]
6. hra.nhs.uk [hra.nhs.uk]

7. | BioWorld [bioworld.com]

8. Bionomics Initiates Phase 2 PREVAIL Study of BNC210 for the Acute Treatment of Social
Anxiety Disorder [prnewswire.com]

9. FDA Clears BNC210 Ph2 Social Anxiety Disorder IND (PREVAIL) - Bionomics Limited
(ASX:BNO) - Listcorp. [listcorp.com]

10. Bionomics reports topline results in PREVAIL study of BNC210 - Biotech
[biotechdispatch.com.au]

11. Bionomics Reports Promising Full Results Analysis from PREVAIL Phase 2 Study of
BNC210 Social Anxiety Disorder (SAD) - BioSpace [biospace.com]

12. ClinicalTrials.gov [clinicaltrials.gov]
13. Bionomics Initiates Phase 2b ATTUNE Study of BNC210 in PTSD [prnewswire.com]
14. ClinicalTrials.gov [clinicaltrials.gov]

15. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial
of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace
[biospace.com]

16. Bionomics announces positive topline results from clinical trial of BNC210 - Biotech
[biotechdispatch.com.au]

17. BNC210, an a7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder -
PubMed [pubmed.nchbi.nlm.nih.gov]

To cite this document: BenchChem. [Head-to-Head Clinical Trial Analysis of BNC210 in
Anxiety Disorders]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824839#head-to-head-clinical-trials-involving-
bnc210]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.tandfonline.com/doi/pdf/10.1080/13543784.2023.2192922
https://pubmed.ncbi.nlm.nih.gov/41014090/
https://pubmed.ncbi.nlm.nih.gov/41014090/
https://pubmed.ncbi.nlm.nih.gov/41014090/
https://www.neurofit.com/im-posters/3-bnc210-trialph2.pdf
https://www.bioworld.com/articles/654905-bionomics-reports-promising-phase-ii-results-for-bnc-210-in-generalized-anxiety-disorder?v=preview
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/effects-of-bnc210-on-human-brain-activity-in-anxious-subjects/
https://www.bioworld.com/articles/620158-bionomics-reports-encouraging-results-from-phase-ib-trials-of-antianxiety-candidate-bnc-210?v=preview
https://www.prnewswire.com/news-releases/bionomics-initiates-phase-2-prevail-study-of-bnc210-for-the-acute-treatment-of-social-anxiety-disorder-301452486.html
https://www.prnewswire.com/news-releases/bionomics-initiates-phase-2-prevail-study-of-bnc210-for-the-acute-treatment-of-social-anxiety-disorder-301452486.html
https://www.listcorp.com/asx/bno/bionomics-limited/news/fda-clears-bnc210-ph2-social-anxiety-disorder-ind-prevail-2623202.html
https://www.listcorp.com/asx/bno/bionomics-limited/news/fda-clears-bnc210-ph2-social-anxiety-disorder-ind-prevail-2623202.html
https://biotechdispatch.com.au/news/bionomics-reports-topline-results-in-prevail-study-of-bnc210
https://biotechdispatch.com.au/news/bionomics-reports-topline-results-in-prevail-study-of-bnc210
https://www.biospace.com/bionomics-reports-promising-full-results-analysis-from-prevail-phase-2-study-of-bnc210-social-anxiety-disorder-sad
https://www.biospace.com/bionomics-reports-promising-full-results-analysis-from-prevail-phase-2-study-of-bnc210-social-anxiety-disorder-sad
https://www.clinicaltrials.gov/study/NCT05193409
https://www.prnewswire.com/news-releases/bionomics-initiates-phase-2b-attune-study-of-bnc210-in-ptsd-301325840.html
https://clinicaltrials.gov/study/NCT04951076
https://www.biospace.com/bionomics-announces-positive-topline-results-from-the-phase-2b-attune-clinical-trial-of-bnc210-in-patients-with-post-traumatic-stress-disorder-ptsd
https://www.biospace.com/bionomics-announces-positive-topline-results-from-the-phase-2b-attune-clinical-trial-of-bnc210-in-patients-with-post-traumatic-stress-disorder-ptsd
https://www.biospace.com/bionomics-announces-positive-topline-results-from-the-phase-2b-attune-clinical-trial-of-bnc210-in-patients-with-post-traumatic-stress-disorder-ptsd
https://biotechdispatch.com.au/news/bionomics-announces-positive-topline-results-from-clinical-trial
https://biotechdispatch.com.au/news/bionomics-announces-positive-topline-results-from-clinical-trial
https://pubmed.ncbi.nlm.nih.gov/39647171/
https://pubmed.ncbi.nlm.nih.gov/39647171/
https://www.benchchem.com/product/b10824839#head-to-head-clinical-trials-involving-bnc210
https://www.benchchem.com/product/b10824839#head-to-head-clinical-trials-involving-bnc210
https://www.benchchem.com/product/b10824839#head-to-head-clinical-trials-involving-bnc210
https://www.benchchem.com/product/b10824839#head-to-head-clinical-trials-involving-bnc210
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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